Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-
CAS No.: 640290-16-0
Cat. No.: VC16890585
Molecular Formula: C20H22F3NO
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 640290-16-0 |
|---|---|
| Molecular Formula | C20H22F3NO |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-[2-(4-methylpentan-2-yl)phenyl]-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C20H22F3NO/c1-13(2)12-14(3)15-8-5-7-11-18(15)24-19(25)16-9-4-6-10-17(16)20(21,22)23/h4-11,13-14H,12H2,1-3H3,(H,24,25) |
| Standard InChI Key | YEGIVZPZMYYGHT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- belongs to the benzamide class, where the carboxylic acid group of benzoic acid is replaced by an amide moiety. Its molecular formula, C20H22F3NO, corresponds to a molecular weight of 349.4 g/mol. The trifluoromethyl (-CF3) group at the ortho position of the benzamide ring enhances electronic effects, while the 1,3-dimethylbutyl substituent introduces steric bulk, influencing binding interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 640290-16-0 |
| Molecular Formula | C20H22F3NO |
| Molecular Weight | 349.4 g/mol |
| Substituents | 2-(Trifluoromethyl), N-[2-(1,3-dimethylbutyl)phenyl] |
| Research Applications | Medicinal chemistry, fungicides |
The compound’s lipophilicity, driven by the trifluoromethyl and alkyl groups, suggests favorable membrane permeability, a critical factor in drug design.
Synthesis and Manufacturing
Industrial synthesis of Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- involves multi-step reactions optimized for yield and purity. While exact protocols remain proprietary, general methodologies include:
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Amide Bond Formation: Coupling 2-(trifluoromethyl)benzoic acid with 2-(1,3-dimethylbutyl)aniline using carbodiimide-based reagents.
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Purification: Chromatographic techniques or crystallization to isolate the product.
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Process Optimization: Continuous flow reactors and automated systems improve scalability.
Key challenges include managing the steric hindrance from the 1,3-dimethylbutyl group, which necessitates precise temperature and solvent control. Tetrahydrofuran (THF) and methylene chloride are commonly used solvents, while magnesium bromide aids in Grignard reactions for intermediate synthesis .
Mechanism of Action
The compound’s biological activity stems from its interaction with fungal enzymes and receptors. The trifluoromethyl group enhances electrophilicity, promoting covalent binding to cysteine residues in target proteins. In agricultural studies, derivatives with ortho-trifluoromethyl groups exhibit high inhibition of Botrytis cinerea (gray mold) by disrupting mitochondrial electron transport .
Additionally, the 1,3-dimethylbutyl substituent stabilizes hydrophobic interactions within protein binding pockets, increasing binding affinity. This dual electronic and steric modulation underpins its efficacy against resistant fungal strains .
Applications in Medicinal Chemistry
In drug discovery, the compound serves as a lead structure for designing kinase inhibitors and antimicrobial agents. The trifluoromethyl group’s electronegativity mimics phosphate groups, enabling interference with ATP-binding sites in kinases. Preliminary studies suggest activity against EGFR (Epidermal Growth Factor Receptor), a target in cancer therapy.
Agricultural Applications as a Fungicide
Benzamide derivatives with 2-(1,3-dimethylbutyl)phenyl groups demonstrate broad-spectrum fungicidal activity.
Table 2: Fungicidal Activity Against Plant Pathogens
| Pathogen | Disease | EC50 (ppm) |
|---|---|---|
| Botrytis cinerea | Gray mold | 0.5–2.0 |
| Blumeria graminis | Powdery mildew | 5.0–10.0 |
| Puccinia recondita | Wheat brown rust | 10.0–20.0 |
The 1,3-dimethylbutyl group optimizes activity against gray mold, with EC50 values below 2.0 ppm. Substitutions at the thiophene or phenyl ring alter specificity; for example, methyl groups enhance activity against powdery mildew, while chloro derivatives are inactive .
Comparison with Related Compounds
Structural analogs highlight the importance of substituent choice:
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N-Phenyl-2-(Trifluoromethyl)benzamide (C14H10F3NO): Simpler structure with lower molecular weight (281.2 g/mol) but reduced fungicidal potency.
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N-[2-(1,3-Dimethylbutyl)-3-thienyl]carboxamides: Thiophene-based analogs show similar activity but require more complex synthesis .
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Iodo-Substituted Derivative (CAS 640290-17-1): Replacing -CF3 with iodine reduces electronic effects, diminishing biological activity .
Research Findings and Data Analysis
Recent structure-activity relationship (SAR) studies reveal:
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Alkyl Chain Length: Branched alkyl groups (C3–C6) maximize fungicidal activity. Shorter (C2) or longer (C7) chains reduce efficacy .
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Heterocyclic Modifications: Pyrazole and thiazole derivatives retain activity, but furan analogs exhibit selectivity gaps .
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Synergistic Effects: Combining with strobilurins enhances antifungal spectrum, delaying resistance development.
Future Directions
Further research should explore:
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Toxicological Profiles: Acute and chronic toxicity studies for regulatory approval.
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Formulation Development: Nanoemulsions or encapsulation to improve field stability.
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Target Identification: Proteomic studies to map interaction sites in fungal pathogens.
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